molecular formula C20H17N3O2 B5772877 N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea

N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea

Cat. No. B5772877
M. Wt: 331.4 g/mol
InChI Key: WVFPLVHYQKUNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 381.47 g/mol.

Mechanism of Action

The mechanism of action of N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways that are important for cancer cell growth and survival. Additionally, it has been shown to modulate the expression of various genes that are involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases, which are important for cancer cell growth and survival. Additionally, it has been shown to modulate the expression of various genes that are involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea in lab experiments is its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines and has potential as a chemotherapeutic agent. Additionally, it has neuroprotective effects and can protect neurons from oxidative stress-induced damage.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may limit its potential as a therapeutic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea. One direction is to further study its potential as a cancer therapeutic agent. This could involve testing its efficacy in animal models of cancer and exploring its potential side effects.
Another direction is to further study its neuroprotective effects and potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. This could involve testing its efficacy in animal models of neurodegenerative diseases and exploring its potential side effects.
Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. This could involve exploring its interactions with various enzymes and signaling pathways and testing its toxicity in animal models.

Synthesis Methods

The synthesis of N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(2-naphthyl)urea in the presence of N-methylmorpholine to yield the desired product. The reaction scheme is shown below:

Scientific Research Applications

N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea has been studied for its potential applications in various fields. One of its main applications is in the field of cancer research. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does so by inducing apoptosis, which is programmed cell death, in these cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Another potential application of this compound is in the field of neuroscience. Studies have shown that it has neuroprotective effects and can protect neurons from oxidative stress-induced damage. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1-methyl-3-(2-methyl-1,3-benzoxazol-5-yl)-1-naphthalen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-13-21-18-12-16(8-10-19(18)25-13)22-20(24)23(2)17-9-7-14-5-3-4-6-15(14)11-17/h3-12H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFPLVHYQKUNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)N(C)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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